Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene-

Description

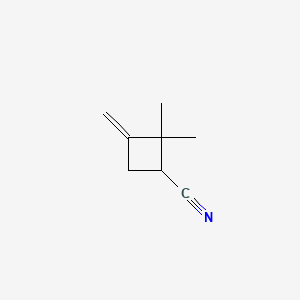

Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene- is a nitrile-substituted cyclobutane derivative characterized by a strained four-membered ring system with two methyl groups at the C2 position and a methylene group at C3. This compound’s unique structure imparts distinct chemical and physical properties, such as heightened reactivity due to ring strain and steric effects from the methyl substituents.

Properties

CAS No. |

30758-34-0 |

|---|---|

Molecular Formula |

C8H11N |

Molecular Weight |

121.18 g/mol |

IUPAC Name |

2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile |

InChI |

InChI=1S/C8H11N/c1-6-4-7(5-9)8(6,2)3/h7H,1,4H2,2-3H3 |

InChI Key |

WMRQQFSYNXFYJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC1=C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene- typically involves the following key transformations:

- Construction or functionalization of the cyclobutane ring with geminal dimethyl substituents at the 2-position.

- Introduction of the nitrile (-CN) functional group at the cyclobutanecarbonitrile position.

- Installation of the exocyclic methylene group at the 3-position via elimination or Wittig-type reactions.

Specific Preparation Routes

Hydrolysis of 3-Methylenecyclobutanecarbonitrile to 3-Methylenecyclobutanecarboxylic Acid (Related Compound)

A closely related compound, 3-methylenecyclobutanecarbonitrile, can be converted to 3-methylenecyclobutanecarboxylic acid by alkaline hydrolysis using potassium hydroxide (KOH) in an ethanol/water mixture under reflux conditions:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Dissolve 3-methylenecyclobutanecarbonitrile in EtOH/H2O (1:1) | - | - |

| 2 | Add KOH (approx. 4 equivalents) | - | - |

| 3 | Reflux for 6–7 hours | - | Reaction monitored by TLC |

| 4 | Cool, acidify to pH 3–4 with HCl | - | - |

| 5 | Extract with diethyl ether, wash, dry, concentrate | - | Product used without further purification |

| 6 | Product: 3-methylenecyclobutanecarboxylic acid | Confirmed by 1H NMR | - |

This method provides a straightforward hydrolysis of the nitrile to the corresponding acid, which is a useful intermediate in further synthetic steps.

Synthesis of Sibutramine as a Related Cyclobutanecarbonitrile Derivative

Sibutramine, a pharmacologically active compound, is synthesized from 1-(4-chlorophenyl)cyclobutanecarbonitrile by reaction with 2-methyl-2-butanol in the presence of sodium hydride, followed by reduction with lithium aluminum hydride. This route illustrates the functionalization of cyclobutanecarbonitrile derivatives and may provide insights into analogous preparation of 2,2-dimethyl-3-methylene derivatives:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with 2-methyl-2-butanol | Sodium hydride as base | Forms intermediate |

| 2 | Reduction of intermediate | Lithium aluminum hydride | Yields target compound or analog |

| 3 | Purification | Recrystallization, chromatography | Ensures high purity |

This synthetic approach involves nucleophilic substitution and reduction steps applicable to cyclobutanecarbonitrile scaffolds.

Data Tables Summarizing Key Preparation Conditions

Comprehensive Research Findings and Notes

The preparation of cyclobutanecarbonitrile derivatives with methylene substituents involves careful control of reaction conditions, particularly temperature and reagent stoichiometry, to avoid side reactions such as polymerization or ring-opening.

Use of polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution reactions with sodium cyanide, enabling efficient nitrile introduction.

Hydrolysis of nitrile groups to carboxylic acids proceeds smoothly under alkaline reflux conditions with potassium hydroxide and subsequent acidification, providing versatile intermediates for further functionalization.

Reduction of nitrile-containing intermediates with lithium aluminum hydride is a common method to obtain amine derivatives, as demonstrated in related cyclobutanecarbonitrile pharmaceutical syntheses.

Analytical characterization by nuclear magnetic resonance (NMR) spectroscopy confirms the presence of methylene protons and the integrity of the cyclobutane ring in the products.

Yields vary depending on scale and purification methods but generally range from moderate to high (70–90%) for key steps such as hydrolysis and ozonolysis in related systems.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methylene group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Cyclobutanecarbonitrile serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various nitrogen-containing compounds, particularly pyridine derivatives. For instance, a method described in a patent involves the synthesis of 2-substituted-5-methylpyridines using cyclobutanecarbonitrile as an intermediate. The process includes a Michael-type addition of propionaldehyde to a secondary amine and haloacrylonitrile, yielding amino-substituted cyclobutanecarbonitrile intermediates that are further processed to form pyridine derivatives .

Table 1: Synthesis Pathways Using Cyclobutanecarbonitrile

Medicinal Chemistry

In medicinal chemistry, cyclobutanecarbonitrile derivatives have shown potential as histamine H3 receptor ligands. These compounds can modulate neurological processes and are being researched for their therapeutic effects on cognitive functions and memory disorders. A notable patent outlines the use of cyclobutanecarbonitrile derivatives in treating conditions related to H3 receptor activity, indicating their potential in drug development for neurological disorders .

Case Study: H3 Receptor Modulation

A study investigated the efficacy of cyclobutanecarbonitrile derivatives in modulating H3 receptor activity. The results indicated that specific derivatives could significantly enhance cognitive functions in animal models, suggesting their potential for treating cognitive decline associated with aging or neurodegenerative diseases.

Material Science

Cyclobutanecarbonitrile is also explored for its applications in materials science, particularly in the development of polymers and coatings. Its unique structure allows it to participate in polymerization reactions, leading to novel materials with desirable properties such as enhanced durability and resistance to environmental factors.

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and spectroscopic features of Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene- (hypothetical data inferred from its structure) with analogous nitrile-containing compounds from the evidence (11a, 11b, and 12).

Structural Comparison

| Compound | Core Structure | Substituents | Molecular Formula |

|---|---|---|---|

| Cyclobutanecarbonitrile (hypothetical) | Cyclobutane ring | 2,2-dimethyl, 3-methylene, C≡N | C₈H₁₀N (estimated) |

| 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-trimethylbenzylidene, 5-methylfuran-2-yl, C≡N | C₂₀H₁₀N₄O₃S |

| 11b | Thiazolo[3,2-a]pyrimidine | 4-cyanobenzylidene, 5-methylfuran-2-yl, C≡N | C₂₂H₁₇N₃O₃S |

| 12 | Pyrimido[2,1-b]quinazoline | 5-methylfuran-2-yl, C≡N | C₁₇H₁₀N₄O₃ |

Key Differences :

- The target compound features a small, strained cyclobutane ring, whereas 11a, 11b, and 12 have larger fused heterocyclic systems (e.g., thiazolo-pyrimidine) with extended conjugation.

- Substituents in the evidence compounds include aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene) and furan rings, absent in the cyclobutane derivative.

Physical and Spectroscopic Properties

| Property | Cyclobutanecarbonitrile (hypothetical) | 11a | 11b | 12 |

|---|---|---|---|---|

| Melting Point (°C) | Estimated 80–120 (lower due to small ring) | 243–246 | 213–215 | 268–269 |

| IR ν(C≡N) (cm⁻¹) | ~2220 | 2219 | 2209 | 2220 |

| ^1H NMR Features | Methyl peaks (~1.5–2.5 ppm), strained ring protons | Aromatic H (6.56–7.94 ppm), methyl groups (2.24–2.37 ppm) | Similar to 11a | Aromatic H (7.10–7.82 ppm), NH (9.59 ppm) |

Key Observations :

- The evidence compounds exhibit higher melting points due to rigid fused-ring systems and hydrogen-bonding capacity (e.g., NH groups in 12).

- IR ν(C≡N) values are consistent across all nitriles (~2200–2220 cm⁻¹).

- The target compound’s NMR would lack aromatic signals but show distinct methyl and cyclobutane proton environments.

Biological Activity

Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C_8H_11N

- Molecular Weight : 135.18 g/mol

- Structure : The compound features a cyclobutane ring with a nitrile functional group and two methyl groups at the 2-position, contributing to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the potential of cyclobutanecarbonitrile derivatives in anticancer applications. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against human leukemia U937 cells at nanomolar concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cyclobutanecarbonitrile | U937 | 0.5 | Induction of apoptosis |

| Derivative A | MDA-MB-231 | 0.8 | CDK9 inhibition |

| Derivative B | Hs 578T | 1.0 | Sphingosine kinase inhibition |

The biological activity of cyclobutanecarbonitrile is thought to be mediated through several mechanisms:

- Induction of Apoptosis : Studies indicate that cyclobutanecarbonitrile can trigger apoptotic pathways in cancer cells, leading to increased cell death .

- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes such as sphingosine kinase and CDK9, which are crucial in cancer cell proliferation and survival .

Study on Leukemia Cells

In a controlled study, cyclobutanecarbonitrile was tested on human leukemia U937 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting a potent anticancer effect. The mechanism involved the activation of caspase pathways leading to apoptosis .

CDK9 Inhibition

Another important study focused on the structural optimization of cyclobutanecarbonitrile derivatives aimed at enhancing CDK9 selectivity and potency. The optimized compounds demonstrated improved pharmacokinetic properties and significant antitumor activity in mouse xenograft models .

Q & A

Q. What methodologies are recommended for synthesizing 2,2-dimethyl-3-methylenecyclobutanecarbonitrile in academic laboratories?

Synthesis strategies may involve cyclization reactions or nitrile-group introduction via nucleophilic substitution. For example, analogous phenyl-substituted cyclobutanecarbonitriles are synthesized using palladium-catalyzed cross-coupling or cyclobutane ring formation under controlled thermal conditions . Characterization should include NMR (¹H/¹³C) to confirm methyl and methylene substituents, and IR spectroscopy to verify the nitrile functional group (~2240 cm⁻¹) .

Q. How can researchers address conflicting spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectrometry data may arise from impurities or stereochemical variations. Cross-validate results using X-ray crystallography (e.g., SHELXL for refinement ) and gas chromatography–mass spectrometry (GC-MS). For GC-MS, reference Kovats retention indices (RIs) from structurally related bicyclic compounds (e.g., Camphene: RI 953–1075 on DB5/OV101 columns ), but note adjustments for the nitrile group’s polarity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous nitriles and hydrocarbons require precautions:

- Use explosion-proof equipment (flash point >26°C; similar to Camphene ).

- Employ PPE (gloves, goggles) and ventilation to mitigate nitrile toxicity risks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in thermodynamic stability predictions?

Experimental enthalpy data (e.g., combustion calorimetry for bicyclic analogs ) can be compared with density functional theory (DFT) calculations. For instance, discrepancies may arise from van der Waals interactions or ring strain in the cyclobutane moiety. Calibrate computational models using high-resolution crystallographic data (SHELX-refined structures ).

Q. What role does the nitrile group play in modulating reactivity for applications in medicinal chemistry?

The nitrile’s electron-withdrawing nature increases ring strain, enhancing susceptibility to ring-opening reactions or [2+2] cycloadditions. This reactivity is exploited in synthesizing bioactive molecules, as seen in phenyl-substituted cyclobutanecarbonitriles used as intermediates in drug discovery .

Q. How can researchers optimize experimental conditions for studying photodegradation or thermal stability?

Design accelerated stability studies using differential scanning calorimetry (DSC) and UV-Vis spectroscopy. For example, Camphene derivatives exhibit thermal decomposition thresholds >150°C ; adjust parameters for the nitrile group’s stability.

Key Notes

- Structural and thermodynamic data from bicyclic analogs (e.g., Camphene) provide a baseline but require adjustment for cyclobutanecarbonitrile’s unique strain and functional groups.

- Collaborative use of experimental (SHELX , GC-MS ) and computational tools is recommended for resolving data inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.